4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran
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Overview
Description
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran is a chemical compound belonging to the indeno[2,1-B]pyran family This compound is characterized by its unique structure, which includes a fused indene and pyran ring system with methyl and phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzaldehyde with 2-methyl-1-indanone in the presence of a base, followed by cyclization to form the indeno[2,1-B]pyran structure. The reaction conditions often require a solvent such as ethanol or toluene and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or nitric acid, leading to halogenated or nitrated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,9-Dimethyl-2-phenylindeno[2,1-B]pyran
- 4,9-Dimethyl-2-naphthalen-2-ylindeno[2,1-B]pyran
- 4,9-Dimethyl-2-thiophen-2-ylindeno[2,1-B]pyran
Uniqueness
4,9-Dimethyl-2-(4-methylphenyl)indeno[2,1-B]pyran is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62096-53-1 |
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Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4,9-dimethyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C21H18O/c1-13-8-10-16(11-9-13)19-12-14(2)20-18-7-5-4-6-17(18)15(3)21(20)22-19/h4-12H,1-3H3 |
InChI Key |
SAQNTTDBMWTLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C)C |
Origin of Product |
United States |
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